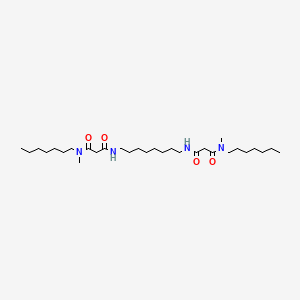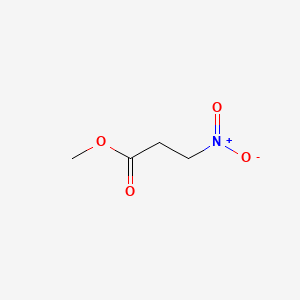
N-(2-Guanidinoethyl)guanidine
Descripción general
Descripción
“N-(2-Guanidinoethyl)guanidine” is a guanidine derivative . Guanidine is a strong organic base used in various applications, including the treatment of muscle weakness and fatigue associated with certain medical conditions . It is also found in the urine as a normal product of protein metabolism .
Synthesis Analysis
The synthesis of guanidines has been a subject of interest due to their applications in many fields such as pharmaceutics, organometallic and coordination chemistry, and organic synthesis . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines .Molecular Structure Analysis
The molecular structure of “N-(2-Guanidinoethyl)guanidine” can be analyzed using quantum chemical calculations . These calculations can provide insight into the structure of the guanidine derivative in polar solvents .Chemical Reactions Analysis
The degradation of guanidine nitrate upon exposure to nitrogen oxide gases has been studied . The thermal behavior of the degraded samples was investigated under elevated temperature conditions . Results indicate that decomposition of GN is not initiated in the condensed phase as the guanidinium cation and the nitrate anion are highly stable .Physical And Chemical Properties Analysis
“N-(2-Guanidinoethyl)guanidine” has a molecular formula of C4H12N6 and a molecular weight of 144.18 .Aplicaciones Científicas De Investigación
Natural Product Synthesis
Guanidine compounds, including N-(2-Guanidinoethyl)guanidine, are often found in natural products. They play a crucial role in the isolation, structure determination, synthesis, biosynthesis, and biological activities of secondary metabolites . These metabolites include nonribosomal peptides, alkaloids, guanidine-bearing terpenes, polyketides, and shikimic acid derivatives from natural sources .
Pharmaceutical Applications
Guanidine functionality is a privileged structure in many pharmaceuticals, playing key roles in various biological functions . N-(2-Guanidinoethyl)guanidine, as a guanidine compound, could potentially be used in the development of new drugs.
Organocatalysis
Guanidines also serve as valuable scaffolds in organocatalysis . They can act as organocatalysts due to their ability to form multiple hydrogen bonds with substrates, enhancing the reactivity of the substrates.
Heterocycle Synthesis
Guanidines are precursors for the synthesis of heterocycles . Heterocyclic compounds are widely used in many areas of chemistry, including pharmaceutical chemistry, agrochemistry, and materials science.
One-Pot Synthesis
A sequential one-pot approach towards N, N ′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .
Diverse N, N ′-Disubstituted Guanidines Synthesis
This operationally simple method tolerates both aromatic and aliphatic substrates in all possible combinations, providing general and diverse access to N-alkyl-N ′-aryl, N-aryl-N ′-aryl, and N-alkyl-N ′-alkyl guanidines with broad substrate scope .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(diaminomethylideneamino)ethyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N6/c5-3(6)9-1-2-10-4(7)8/h1-2H2,(H4,5,6,9)(H4,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXYVMXWTBRRSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C(N)N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274798 | |
| Record name | N'',N'''-Ethane-1,2-diyldiguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Guanidinoethyl)guanidine | |
CAS RN |
44956-51-6 | |
| Record name | NSC227865 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227865 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'',N'''-Ethane-1,2-diyldiguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B1594868.png)






